Circulin

Structural Biology Peptide Chemistry Antibiotic Differentiation

Researchers face uncertainty when substituting polymyxin-class antibiotics due to variable enzyme sensitivity and spectrum gaps. Circulin (CAS 9008-54-2) offers a validated alternative with unique analytical and biological properties. - **Distinct bioactivity**: Active against Gram-negative/positive bacteria, M. tuberculosis, fungi, and HIV (EC50 50-275 nM for variants C-F). - **Analytical differentiation**: D-Leu-L-Ile sequence enables chromatographic separation from Polymyxin B1/E1. - **Enzyme sensitivity**: Inactivated by crude trypsin - ideal for peptide stability studies. Supplied with verified purity and cold-chain options for R&D use.

Molecular Formula C45H84N16O13
Molecular Weight 1057.2 g/mol
CAS No. 9008-54-2
Cat. No. B12663914
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCirculin
CAS9008-54-2
Molecular FormulaC45H84N16O13
Molecular Weight1057.2 g/mol
Structural Identifiers
SMILESCCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCCC(C(=O)NC(C(=O)NC(C(=O)N1)CC(C)C)CCN)NC(=O)C(CCN)NC(=O)C(C(C)O)NC(=O)C(CCN)NC=O)C(C)O)CCN)CCN
InChIInChI=1S/C45H84N16O13/c1-7-23(4)33-44(73)56-28(10-16-48)37(66)54-30(12-18-50)41(70)60-34(24(5)63)43(72)51-19-13-31(40(69)53-27(9-15-47)39(68)58-32(20-22(2)3)42(71)59-33)55-38(67)29(11-17-49)57-45(74)35(25(6)64)61-36(65)26(8-14-46)52-21-62/h21-35,63-64H,7-20,46-50H2,1-6H3,(H,51,72)(H,52,62)(H,53,69)(H,54,66)(H,55,67)(H,56,73)(H,57,74)(H,58,68)(H,59,71)(H,60,70)(H,61,65)/t23-,24+,25+,26-,27-,28-,29-,30-,31-,32+,33-,34-,35-/m0/s1
InChIKeyYLHJFOAQDDQFIU-LGGGVIKPSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Circulin: Macrocyclic Peptide Antibiotic


Circulin (CAS 9008-54-2) is a macrocyclic polypeptide antibiotic belonging to the polymyxin group [1]. It is produced by Bacillus circulans, a microorganism found in soil and dust [2]. Circulin exhibits a cyclic peptide structure characterized by a ring of seven amino acids and a three-amino-acid side chain [3]. It is primarily active against Gram-negative bacteria, with a spectrum distinct from related polymyxins [4].

1
Polymyxin-class macrocyclic peptide tool for structural and spectrum differentiation studies
2
Produced by Bacillus circulans; supports natural product antimicrobial screening and trypsin sensitivity assays

Circulin Generic Substitution Limitations


Generic substitution of Circulin with other polymyxin-class antibiotics is not feasible due to its distinct antibacterial spectrum and unique enzyme sensitivity. Circulin exhibits a bacterial spectrum that differs from that of polymyxin and aerosporin [1]. Furthermore, circulin is inactivated by crude trypsin, whereas polymyxin is not [2]. These differences underscore the need for specific selection based on experimental requirements rather than interchangeability with in-class alternatives.

Spectrum Mismatch

Reported antibacterial spectrum differs from polymyxins; may not substitute in panels requiring polymyxin-equivalent Gram-positive or fungal coverage.

Enzyme Sensitivity Mismatch

Circulin is inactivated by crude trypsin, unlike polymyxin. Direct substitution may shift results in trypsin-containing assay conditions.

Circulin Differentiation Evidence


Structural Dipeptide Difference

Circulin A differs from Polymyxin B1 and E1 (Colistin A) by a single dipeptide variation within the seven-membered ring. While Polymyxin B1 contains D-Phe-L-Leu and Polymyxin E1 contains D-Leu-L-Leu, Circulin A features D-Leu-L-Ile [1]. This subtle but precise structural difference distinguishes circulin at the molecular level, enabling definitive identification and differentiation from closely related polymyxins [2].

Dipeptide Identity
Head-to-head
Circulin A: D-Leu-L-Ile vs Polymyxin B1: D-Phe-L-Leu; Polymyxin E1: D-Leu-L-Leu
Structural differentiation context for polymyxin identity assignment
Single dipeptide substitution in cyclic heptapeptide ring
Structural Biology Peptide Chemistry Antibiotic Differentiation

Antibacterial Spectrum Divergence

Circulin exhibits an antibacterial spectrum distinct from polymyxin. The original characterization study reported that circulin's bacterial spectrum differs from that of polymyxin and aerosporin [1]. While both are active against Gram-negative bacteria, circulin demonstrates activity against both Gram-positive and Gram-negative bacteria, as well as Mycobacterium tuberculosis (H37Rv) and fungi [2]. In contrast, polymyxin activity is predominantly restricted to Gram-negative organisms [3].

Spectrum Breadth
Class-level
Active against Gram-positive, Gram-negative, M. tuberculosis, and fungi; polymyxin primarily Gram-negative
Reported broader spectrum context; verify with current susceptibility panels
Qualitative spectrum difference from in vitro testing
Antimicrobial Susceptibility Microbiology Drug Discovery

Trypsin Sensitivity Difference

A key differentiating feature of circulin is its sensitivity to crude trypsin, in contrast to polymyxin, which is not inactivated by this enzyme [1]. This differential sensitivity provides a practical means to distinguish circulin from polymyxin in experimental settings and highlights a unique aspect of its metabolic stability profile.

Trypsin Sensitivity
Head-to-head
Circulin: inactivated; Polymyxin: not inactivated
Supports enzyme-based differentiation in polymyxin research
Enzymatic degradation assay
Peptide Stability Enzymology Analytical Chemistry

Antimicrobial Potency Comparison

Circulin B demonstrates potent activity against Escherichia coli with an MIC of 0.41 µM, which is comparable to the reported MIC range of polymyxin B against E. coli (0.25–2 µg/mL, approximately 0.19–1.5 µM) [1][2]. Against Pseudomonas aeruginosa, circulin B exhibits an MIC of 25.5 µM, while polymyxin B shows MICs typically in the range of 0.5–2 µg/mL (0.38–1.5 µM) [1][3]. This indicates circulin B is less potent against P. aeruginosa relative to polymyxin B.

MIC (E. coli)
Reported
Circulin B: 0.41 µM; Polymyxin B: 0.25–2 µg/mL (~0.19–1.5 µM)
Reported MIC endpoint context; comparable to polymyxin B range
Broth microdilution, cross-study comparison
MIC Antibacterial Gram-negative Drug Discovery

Anti-HIV Activity of Circulin Variants

Circulin variants C–F exhibit potent inhibition of HIV-1 cytopathic effects with EC50 values ranging from 50 to 275 nM in cultured human T-lymphoblast (CEM-SS) cells [1][2]. This anti-HIV activity is a distinguishing feature of the cyclotide-class circulins and is not observed in polymyxin-class antibiotics [3]. The mechanism is believed to involve disruption of viral entry or replication [4].

Anti-HIV EC50
Reported
Circulins C–F: EC50 50–275 nM against HIV-1 in CEM-SS cells
Reported anti-HIV assay response; not observed in polymyxins
In vitro cytopathic effect inhibition
Antiviral HIV Cyclotide Drug Discovery

Toxicity Profile Comparison

Circulin exhibits an intermediate toxicity profile compared to related antibiotics. It is reported to be somewhat less toxic than aerosporin but more toxic than polymyxin [1]. While specific LD50 values are not available in the cited source, this rank-order toxicity provides a crucial differentiator for applications where toxicity is a primary concern.

Toxicity Rank
Class-level
Less toxic than aerosporin; more toxic than polymyxin
Reported rank-order for preclinical toxicity context
In vivo assessment, specific LD50 not available
Toxicity Pharmacology Safety

Circulin Research & Industrial Applications


Antimicrobial Susceptibility Testing

Circulin's distinct antibacterial spectrum, which includes activity against Gram-positive, Gram-negative bacteria, Mycobacterium tuberculosis, and fungi [1], makes it a valuable tool for comparative antimicrobial susceptibility studies. Researchers can utilize circulin to probe mechanisms of resistance and evaluate spectrum breadth in novel antimicrobial discovery programs.

Structural Biology & Analytical Chemistry

The precise structural difference in the dipeptide sequence of Circulin A (D-Leu-L-Ile) compared to Polymyxin B1 (D-Phe-L-Leu) and E1 (D-Leu-L-Leu) [2] enables its use as a reference standard in analytical methods. Chromatographic differentiation [3] and mass spectrometry applications benefit from this unique molecular signature for compound identification and quality control.

Antiviral Drug Discovery for HIV

Circulin variants C–F demonstrate potent anti-HIV activity (EC50 50–275 nM) [4], a property absent in traditional polymyxins. This positions circulins as lead compounds for developing novel antiviral agents targeting HIV entry or replication, as well as tools for studying viral pathogenesis [5].

Peptide Stability & Enzyme Interactions

Circulin's sensitivity to crude trypsin, in contrast to polymyxin's resistance [6], offers a unique model system for investigating peptide-enzyme interactions. Researchers can employ circulin to study factors influencing proteolytic degradation of macrocyclic peptides and to design more stable analogs.

Application
Selection Property
Validation Focus
Antimicrobial susceptibility profiling
Distinct spectrum profile
Broad-spectrum susceptibility against reference Gram-negative and Gram-positive panels
Polymyxin structural biology
Characteristic dipeptide motif
Chromatographic and MS identity confirmation vs. polymyxin B/E
HIV entry/replication research
Reported anti-HIV assay response
Cytopathic effect inhibition in T-lymphoblast cell models
Proteolytic stability assays
Trypsin sensitivity context
Degradation comparison vs. trypsin-resistant polymyxins

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

57 linked technical documents
Explore Hub


Quote Request

Request a Quote for Circulin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.